molecular formula C40H42ClN5O7 B1667760 Batefenterol CAS No. 743461-65-6

Batefenterol

Katalognummer: B1667760
CAS-Nummer: 743461-65-6
Molekulargewicht: 740.2 g/mol
InChI-Schlüssel: URWYQGVSPQJGGB-DHUJRADRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Batefenterol wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei der Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) untersucht. Sein dualer Wirkmechanismus macht es zu einem vielversprechenden Kandidaten zur Verbesserung der Lungenfunktion, zur Reduzierung von Exazerbationen und zur Steigerung der Belastbarkeit bei COPD-Patienten . Darüber hinaus könnten die einzigartigen Eigenschaften von this compound Anwendungen bei anderen Atemwegserkrankungen und -zuständen haben, die durch Atemwegsverengung gekennzeichnet sind.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Kombination der bronchodilatatorischen Wirkung von Beta-2-Adrenozeptoragonisten mit der Antagonisierung von Muskarinrezeptoren. Dieser duale Mechanismus zielt auf mehrere Pfade ab, die an der Atemwegsverengung beteiligt sind, was zu einer verbesserten Luftstromstärke und einer verringerten Bronchokonstriktion führt . Die molekularen Ziele umfassen Beta-2-Adrenozeptoren und Muskarinrezeptoren, die eine entscheidende Rolle bei der Regulation des Tonus der glatten Atemwegsmuskulatur spielen.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Batefenterol displays high affinity for human M2, human M3 muscarinic and human beta2-adrenoceptor . The combination of a muscarinic antagonist with a beta2-agonist results in greater bronchodilation in the airways than either component alone .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease (COPD), indicating its potential role in influencing cell function in the respiratory system .

Molecular Mechanism

The molecular mechanism of this compound involves its bifunctional nature, which allows it to act as both a muscarinic antagonist and a beta2-agonist .

Temporal Effects in Laboratory Settings

In a study, this compound was administered once daily for 6 weeks, and its effects were observed over this period . The specific changes in the effects of this compound over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .

Metabolic Pathways

Absorption, metabolism, and excretion of this compound have been studied in animals, in vitro, and in previous clinical studies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully documented. A two-compartment disposition pharmacokinetic model with first-order absorption adequately described the plasma this compound concentration–time data .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not fully documented. Given its role as a muscarinic antagonist and a beta2-agonist, it is likely to interact with specific receptors located in the cell membrane .

Vorbereitungsmethoden

Die Synthese von Batefenterol beinhaltet die Kombination eines Muskarinantagonisten und eines Beta-2-Adrenozeptoragonisten über einen inerten Linker-Teil. Die spezifischen Synthesewege und Reaktionsbedingungen für this compound sind nicht weit verbreitet, aber sie beinhalten in der Regel mehrere Schritte der organischen Synthese, einschließlich der Bildung von Carbamaten und Piperidinderivaten . Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Batefenterol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlorgas. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Batefenterol ist aufgrund seiner bifunktionalen Natur, die sowohl Muskarinantagonisten- als auch Beta-2-Adrenozeptoragonisten-Eigenschaften vereint, einzigartig. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen bietet die duale Wirkung von this compound einen umfassenderen Ansatz zur Bewältigung der Atemwegsverengung und bietet möglicherweise verbesserte therapeutische Vorteile.

Biologische Aktivität

Batefenterol, also known as GSK-961081 or TD-5959, is a novel inhaled bifunctional compound designed to provide dual pharmacological effects by acting as both a muscarinic antagonist (MA) and a β2-adrenoceptor agonist (BA), collectively referred to as MABA (muscarinic antagonist and β2-adrenoceptor agonist). This innovative compound has garnered attention for its potential in treating respiratory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD) and asthma. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and pharmacological properties.

Pharmacological Mechanism

This compound exhibits high affinity for human muscarinic receptors hM2 and hM3, as well as β2-adrenoceptors. The binding affinities are characterized by the following Ki values:

  • hM2: 1.4 nM
  • hM3: 1.3 nM
  • β2: 3.7 nM

The compound acts as a potent agonist at the β2-adrenoceptor with an EC50 of 0.29 nM, demonstrating significant selectivity over β1 and β3 receptors by factors of 440 and 320, respectively .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits bronchoconstriction through both MA and BA mechanisms. The effective doses (ED50) for these actions are:

  • Muscarinic Antagonism: 33.9 µg/mL
  • β2-Adrenoceptor Agonism: 14.1 µg/mL
  • Combined MABA Mechanism: 6.4 µg/mL

Additionally, in isolated guinea pig trachea, this compound induced smooth muscle relaxation through competitive antagonism of the M3 receptor (EC50 = 50 nM) and agonism of the β2 receptor (EC50 = 25 nM). The synergistic effect of these actions resulted in a combined EC50 of 10 nM .

In Vivo Efficacy

Clinical trials have demonstrated the efficacy of this compound in providing prolonged bronchodilation. A randomized, controlled study indicated that inhaled this compound produced robust bronchodilation lasting up to 24 hours without significant systemic effects .

Table: Summary of Efficacy in Clinical Trials

Study TypePopulation SizeKey Findings
Phase IIb Dose-Finding323Statistically significant improvements in FEV1 from baseline vs placebo across all doses .
Repeat-Dose StudyN/ANo new safety signals; well tolerated with adverse events similar to placebo .
Comparative StudyN/AComparable lung function improvements with UMEC/VI .

Safety Profile

This compound has been generally well tolerated in clinical settings. In a repeat-dose study involving BAT/FF (this compound/fluticasone furoate), adverse events were reported in 38% of patients receiving the treatment compared to 35% in the placebo group. Common adverse events included dysgeusia (10%), diarrhea (7%), and nasopharyngitis (7%) but were not deemed serious or drug-related .

Eigenschaften

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42ClN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743461-65-6
Record name Batefenterol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batefenterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BATEFENTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batefenterol
Reactant of Route 2
Reactant of Route 2
Batefenterol
Reactant of Route 3
Batefenterol
Reactant of Route 4
Batefenterol
Reactant of Route 5
Reactant of Route 5
Batefenterol
Reactant of Route 6
Batefenterol
Customer
Q & A

Q1: How does Batefenterol interact with its target and what are the downstream effects?

A1: this compound is a bifunctional molecule acting as both a muscarinic antagonist and a β2-adrenoceptor agonist [, ]. It binds to the M3 muscarinic receptor, blocking the bronchoconstrictive effects of acetylcholine. Simultaneously, it activates β2-adrenoceptors, leading to bronchodilation []. The combined effect results in sustained bronchodilation, making it a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) [, , ].

Q2: What is the structure-activity relationship (SAR) of this compound? How do structural modifications impact its activity?

A2: While specific SAR details are not extensively discussed in the provided abstracts, research leading to this compound involved optimizing both muscarinic antagonist and β2 agonist activities by modifying the linker motif to achieve a 24-hour duration of action in a guinea pig bronchoprotection model []. This suggests that the linker region plays a crucial role in balancing the dual pharmacology and duration of action.

Q3: What is the pharmacokinetic (PK) profile of this compound?

A3: this compound exhibits low systemic bioavailability after both inhaled and oral administration []. Following intravenous administration, the absolute oral bioavailability was found to be only 0.012% []. It is primarily excreted fecally, with a high fecal excretion and low urinary excretion observed following both intravenous and oral administration []. A study investigating the pharmacokinetics of this compound in combination with Fluticasone Furoate found that co-administration did not significantly impact this compound's systemic exposure [].

Q4: What is the efficacy of this compound in preclinical models and clinical trials?

A4: this compound has demonstrated promising results in preclinical models. In a guinea pig bronchospasm model, this compound effectively prevented acetylcholine-induced bronchoconstriction [, ]. Furthermore, in a Phase IIb clinical trial, this compound showed statistically and clinically significant improvements in lung function compared to placebo in patients with moderate to severe COPD [, ]. Improvements in lung function with this compound at doses of 150 µg or higher were comparable to those observed with Umeclidinium/Vilanterol [].

Q5: Are there any known resistance mechanisms to this compound?

A5: While the provided abstracts don't directly address resistance mechanisms, it's important to consider that long-term use of β2-agonists, particularly in combination with inhaled corticosteroids, has been associated with a potential for reduced efficacy in some COPD patients. Further research is needed to understand if similar mechanisms might affect this compound's long-term effectiveness.

Q6: What are the potential advantages of this compound over existing COPD therapies?

A6: As a bifunctional molecule, this compound offers potential advantages over single-mechanism bronchodilators. Its dual action on both muscarinic and β2-adrenergic receptors could lead to more effective bronchodilation [, ]. Additionally, its long duration of action may allow for once-daily dosing, potentially improving patient adherence compared to medications requiring more frequent administration [, ].

Q7: What is the current status of this compound development?

A7: this compound has been investigated in Phase IIb clinical trials for COPD [, ]. Based on promising results from these trials, a dose of 300 µg has been proposed as the optimal dose for further Phase III studies []. Additionally, research is ongoing to investigate the potential of combining this compound with inhaled corticosteroids, such as Fluticasone Furoate, for enhanced efficacy in treating COPD [, , ]. Machine learning models suggest that this compound, both alone and in combination with Fluticasone Furoate, has a moderate to very high probability of being approved for COPD treatment in the future [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.